molecular formula C7H13BrO2 B057099 7-Bromoheptanoic acid CAS No. 30515-28-7

7-Bromoheptanoic acid

Cat. No. B057099
CAS RN: 30515-28-7
M. Wt: 209.08 g/mol
InChI Key: JLPQXFFMVVPIRW-UHFFFAOYSA-N
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Description

7-Bromoheptanoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a building block and has been used in the synthesis of various compounds .


Synthesis Analysis

7-Bromoheptanoic acid has been used in the synthesis of azide-based nicotinamide phosphoribosyltransferase (Nampt) inhibitors with anticancer activity and SAHA derivatives that inhibit histone deacetylases (HDACs) . It has also been used in the synthesis of (9 Z,12 E)- [1- 13 C]-octadeca-9,12-dienoic acid and (9 Z,12 Z,15 E)- [1- 13 C]-octadeca-9,12,15-trienoic acid .


Molecular Structure Analysis

The molecular formula of 7-Bromoheptanoic acid is C7H13BrO2. It has an average mass of 209.081 Da and a monoisotopic mass of 208.009888 Da .


Chemical Reactions Analysis

As a biochemical reagent, 7-Bromoheptanoic acid is primarily used in the synthesis of other compounds. It has been used in the synthesis of azide-based nicotinamide phosphoribosyltransferase (Nampt) inhibitors with anticancer activity and SAHA derivatives that inhibit histone deacetylases (HDACs) .


Physical And Chemical Properties Analysis

7-Bromoheptanoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 280.7±13.0 °C at 760 mmHg, and a flash point of 123.6±19.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . Its ACD/LogP is 2.23 .

Scientific Research Applications

Biochemistry

Application Summary

7-Bromoheptanoic acid is a building block . It has been used in the synthesis of azide-based nicotinamide phosphoribosyltransferase (Nampt) inhibitors .

Results or Outcomes

The outcomes of these experiments are not specified in the sources. However, the synthesis of Nampt inhibitors suggests potential applications in biochemical research or therapeutic development .

Cancer Research

Application Summary

7-Bromoheptanoic acid has been used in the synthesis of SAHA (Suberanilohydroxamic Acid) derivatives that inhibit histone deacetylases (HDACs) . HDACs are a group of enzymes that are involved in numerous biological processes and are considered targets for cancer treatment .

Results or Outcomes

The outcomes of these experiments are not specified in the sources. However, the synthesis of SAHA derivatives that inhibit HDACs suggests potential applications in cancer research or treatment .

Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . They have also been used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .

Safety And Hazards

7-Bromoheptanoic acid causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. In case of exposure, immediate medical attention should be sought .

properties

IUPAC Name

7-bromoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPQXFFMVVPIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184584
Record name 7-Bromoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoheptanoic acid

CAS RN

30515-28-7
Record name 7-Bromoheptanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoheptanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromoheptanoic acid
Source EPA DSSTox
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Record name 7-bromoheptanoic acid
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Synthesis routes and methods

Procedure details

to a solution of ethyl 7-bromoheptanoate (2.0 g, 8.43 mmol, 1 eq) in EtOH (15 mL) and H2O (10 mL) was added LiOH (2.0 g, 83.3 mmol, 10 eq). The mixture was stirred overnight at room temperature. The mixture was neutralized with 2N aqueous HCl with cooling in an ice-water bath, and the mixture was extracted with EtOAc. The EtOAc layer was separated, washed with water and brine, and dried over Na2SO4. Filtration and concentration in vacuo gave 1.7 g (96%) of the 7-Bromoheptanoic acid as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
V Mascitti, EJ Corey - Journal of the American Chemical Society, 2004 - ACS Publications
… The C 20 -structure of 1 was assembled with stereocontrol from three building blocks: cyclooctatetraene, 2-cyclopentenone, and 7-bromoheptanoic acid. The synthesis of 1 confirms the …
Number of citations: 150 pubs.acs.org
V Mascitti, EJ Corey - Journal of the American Chemical Society, 2006 - ACS Publications
… The C 20 -structure of 1 was assembled with stereocontrol from four building blocks, cyclobutene, 2-cyclopentenone, the chiral silylcyclopentenone 6, and 7-bromoheptanoic acid. Both …
Number of citations: 132 pubs.acs.org
KM Noll, MI Donnelly, RS Wolfe - Journal of biological chemistry, 1987 - Elsevier
… Thiourea and 7-bromoheptanoic acid were used to to synthesize 7… Thiourea and 7-bromoheptanoic acid were used to … in a stirred solution of 7-bromoheptanoic acid (1.78 g, 8.53 mmol) …
Number of citations: 85 www.sciencedirect.com
WD Kray - 1965 - ir.library.oregonstate.edu
… Diethyl malonate was condensed with 1, 5-dibromopentane to give 7-bromoheptanoic acid. 1-Decyne was reacted with 7-bromoheptanoic acid to give 7-heptadecynoic acid. 7-…
Number of citations: 0 ir.library.oregonstate.edu
H Rakoff - Lipids, 1991 - Wiley Online Library
… 3-Butynol was condensed with 7-bromoheptanoic acid in the presence of lithium amide in liquid ammonia to give methyl ll-hydroxy-8-undecynoate 1 in 75% yield after esterification. The …
Number of citations: 4 aocs.onlinelibrary.wiley.com
RH White - Biochemistry, 1989 - ACS Publications
Materials and Methods Materials. Ethyl hydrogen pimelate and ethyl hydrogen suberate were obtained from Lancaster Synthesis Ltd., Windham, NH. 7-Bromoheptanoic acid was …
Number of citations: 29 pubs.acs.org
DE Ames, RE Bowman, RG Mason - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… 7-Bromoheptanoic Acid (X) .-The foregoing chloro-compound (434 g., 2.63 mols.) was treated … After removal of solvent and a small fore-run, 7-bromoheptanoic acid was obtained as an …
Number of citations: 27 pubs.rsc.org
MA Hoque, MN Islam, MS Islam, T Kato, N Nishino… - 2014 - Elsevier
… acids Boc-L-2-amino-7-bromoheptanoic acid (Boc-L- Ab7), Boc-D-2-amino-7-bromoheptanoic acid (Boc-D-Ab7) and Boc-D-2-amino-5-oxy-7-bromoheptanoic acid (Boc-D-Aob7) were …
Number of citations: 4 www.sciencedirect.com
SL Kitson, W Watters, TS Moody… - Journal of Labelled …, 2023 - Wiley Online Library
… A 100 mL three-necked round bottom flask was charged with 7-bromoheptanoic acid 1 (… on the rotary evaporator to give 7-bromoheptanoic acid benzyloxyamide 3 as a yellow oil (2.96 g…
NM Carballeira, H Cruz, CA Hill… - Journal of natural …, 2001 - ACS Publications
… 7-Bromoheptanoic Acid. Into a 50 mL round-bottomed flask … 6.4 g of the known 7-bromoheptanoic acid for a 66% yield. … -bottomed flask were placed 7-bromoheptanoic acid (1.0 g, 4.8 …
Number of citations: 24 pubs.acs.org

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